8-((2,5-Dimethylphenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Description
8-((2,5-Dimethylphenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a spirocyclic compound featuring a 1-oxa-4,8-diazaspiro[4.5]decane core substituted with two distinct sulfonyl groups: a 2,5-dimethylphenylsulfonyl moiety at position 8 and a mesitylsulfonyl (2,4,6-trimethylphenylsulfonyl) group at position 4. The mesityl group introduces significant steric bulk and electron-donating methyl substituents, while the 2,5-dimethylphenyl group provides moderate steric hindrance. The compound’s molecular formula is calculated as C24H30N2O5S2, with a theoretical molecular weight of 490.64 g/mol.
Properties
IUPAC Name |
8-(2,5-dimethylphenyl)sulfonyl-4-(2,4,6-trimethylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O5S2/c1-17-6-7-19(3)22(16-17)32(27,28)25-10-8-24(9-11-25)26(12-13-31-24)33(29,30)23-20(4)14-18(2)15-21(23)5/h6-7,14-16H,8-13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTSDAVYDQNFLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=C(C=C(C=C4C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-((2,5-Dimethylphenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a complex organic compound notable for its unique spirocyclic structure and various functional groups, including sulfonyl and oxa groups. This compound has garnered attention in medicinal chemistry due to its significant biological activity, particularly as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a pivotal role in necroptosis signaling pathways.
Chemical Structure and Properties
The molecular formula of this compound is C22H28N2O5S2, with a molecular weight of approximately 464.6 g/mol. The structural features contribute to its chemical reactivity and biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C22H28N2O5S2 |
| Molecular Weight | 464.6 g/mol |
| Functional Groups | Sulfonyl, Oxa |
| Structure | Spirocyclic |
The primary mechanism of action for this compound is its inhibition of RIPK1's kinase activity. By disrupting the necroptosis signaling pathway, it may have therapeutic implications in diseases where this pathway is activated, such as neurodegenerative disorders and certain cancers.
Biological Activity
Research indicates that this compound has demonstrated significant biological activity in various assays:
- Inhibition of RIPK1 : It acts as a potent inhibitor of RIPK1 kinase activity, which is crucial for necroptosis signaling involving RIPK3 and MLKL pseudokinase.
- Anti-inflammatory Effects : The compound's modulation of necroptosis pathways suggests potential anti-inflammatory properties, making it a candidate for further investigation in inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activity and therapeutic potential of this compound:
- In Vitro Studies : In vitro assays have shown that the compound effectively inhibits RIPK1, leading to decreased cell death in models of necroptosis. The IC50 value for RIPK1 inhibition was found to be significantly low, indicating high potency.
- Animal Models : Preliminary studies in animal models have indicated that treatment with this compound can reduce inflammation and tissue damage associated with necroptosis-driven diseases.
- Comparative Studies : Comparative research with similar compounds has revealed that this compound exhibits a unique binding affinity for RIPK1 compared to other spirocyclic compounds lacking sulfonyl groups, enhancing its specificity and efficacy.
Scientific Research Applications
Medicinal Chemistry
Drug Design and Development
The compound serves as a potential scaffold for the development of new pharmaceuticals. Its unique structural features may allow it to interact selectively with specific biological targets, such as enzymes or receptors. Research indicates that sulfonamide derivatives often exhibit significant biological activity, making this compound a candidate for further investigation in drug discovery programs aimed at treating diseases like cancer and infections.
Case Studies
- Anticancer Activity : Analogous compounds have been studied for their antiproliferative effects against various cancer cell lines. For example, structural modifications of sulfonamide-containing compounds have shown promising results in inhibiting tumor growth in preclinical models .
- Enzyme Inhibition : The sulfonyl groups present in the compound may facilitate enzyme inhibition by binding to active sites or allosteric sites on target proteins, which is crucial for developing drugs aimed at metabolic disorders.
Materials Science
Polymer Development
The stability and reactivity of 8-((2,5-Dimethylphenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane make it suitable for synthesizing novel materials. Its sulfonyl groups can be utilized to create polymers with specific properties such as enhanced thermal stability or chemical resistance.
Research Findings
Studies have indicated that incorporating sulfonyl groups into polymer matrices can improve mechanical properties and increase resistance to environmental degradation. This application is particularly relevant in developing coatings and adhesives used in industrial settings.
Biological Studies
Mechanistic Insights
Research into the biological interactions of sulfonyl-containing compounds has provided insights into their mechanisms of action. The compound's ability to modulate biological pathways makes it valuable for studying disease mechanisms and therapeutic interventions.
Biological Activity
The compound can potentially serve as a probe in biological systems to explore interactions with proteins and nucleic acids. Its sulfonamide moiety is known to engage in hydrogen bonding and electrostatic interactions, which are critical for understanding enzyme-substrate dynamics.
Industrial Applications
Synthesis of Complex Molecules
In industrial chemistry, this compound can act as an intermediate in synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations that can lead to the production of valuable agrochemicals and pharmaceuticals.
Production Methods
The synthesis typically involves multi-step organic reactions, including cyclization and sulfonylation processes that can be optimized for large-scale production. Continuous flow reactors may be employed to enhance yield and purity during synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and physicochemical differences between the target compound and analogous derivatives:
Key Structural and Functional Differences:
Steric Effects: The target compound’s mesitylsulfonyl group (three methyl substituents) creates greater steric hindrance compared to the 4-methylphenylsulfonyl group in or the methylsulfonyl group in . This may reduce conformational flexibility and hinder interactions with biological targets. The dual sulfonyl substitution in the target compound contrasts with the mono-substituted derivative in , which lacks the 8-position substituent and was discontinued, possibly due to synthetic challenges or stability issues.
In contrast, the target’s 2,5-dimethylphenylsulfonyl group is less polar but more lipophilic.
Molecular Weight and Lipophilicity :
- The target compound’s higher molecular weight (490.64 vs. 390.47–464.60 g/mol) and lipophilic substituents suggest reduced aqueous solubility but increased membrane permeability, a critical factor in drug design.
Research Findings and Implications
While explicit pharmacological data are absent in the provided evidence, structural comparisons allow for informed hypotheses:
- Dual sulfonyl substitutions, as in the target compound, may require optimized synthetic protocols.
- Structure-Activity Relationships (SAR) :
- Bulkier sulfonyl groups (e.g., mesityl) could enhance binding specificity in enzyme inhibition by filling hydrophobic pockets.
- Electron-withdrawing sulfonyl groups may stabilize charge-transfer interactions in materials science applications.
- Solubility vs. Bioavailability : The target compound’s lipophilicity may limit aqueous solubility but improve blood-brain barrier penetration, a trade-off common in CNS drug development.
Q & A
Q. What are the established synthetic pathways for 8-((2,5-Dimethylphenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including spirocyclic framework formation via condensation and cyclization, followed by sulfonylation. Key steps include:
- Spirocycle construction : Use of cyclic ketones and diamines under anhydrous conditions to form the 1-oxa-4,8-diazaspiro[4.5]decane core .
- Sulfonyl group introduction : Sequential sulfonylation using mesitylsulfonyl and 2,5-dimethylphenylsulfonyl chlorides in dichloromethane with a base (e.g., triethylamine) .
- Optimization : Control reaction temperature (0–25°C) and stoichiometry (1.2–1.5 equivalents of sulfonylating agents) to minimize side products. Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) is critical for ≥95% purity .
Q. Which analytical techniques are most effective for characterizing the spirocyclic structure and sulfonyl substituents?
- NMR spectroscopy : ¹H/¹³C NMR to confirm spirocyclic connectivity and sulfonyl group positions. Key signals include downfield shifts for sulfonyl-adjacent protons (δ 3.5–4.5 ppm) and quaternary carbons in the spiro center .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C₂₅H₃₂N₂O₅S₂) with <2 ppm error .
- X-ray crystallography : Resolve spatial arrangement of substituents, particularly steric effects from mesityl and dimethylphenyl groups .
Q. How is the compound’s preliminary biological activity assessed in vitro?
- Enzyme inhibition assays : Test against targets like proteases or kinases (IC₅₀ determination) using fluorogenic substrates. Include positive controls (e.g., known inhibitors) and dose-response curves .
- Cellular permeability : Use Caco-2 cell monolayers to measure apparent permeability (Papp) and efflux ratios, critical for central nervous system (CNS) drug candidates .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent electronegativity, steric bulk) influence biological activity and selectivity?
- Electron-withdrawing groups : Fluorine or nitro substituents on phenyl rings enhance target binding via polar interactions (e.g., -CF₃ improves IC₅₀ by 10-fold in kinase assays) .
- Steric effects : Bulky mesityl groups reduce off-target interactions but may lower solubility. Balance via logP optimization (aim for 2–4) using HPLC-measured partition coefficients .
- Case study : Replacing 2,5-dimethylphenyl with 4-fluorophenyl increased potency against serotonin receptors (Ki from 120 nM to 35 nM) .
Q. How can contradictions in biological activity data (e.g., varying IC₅₀ values across studies) be systematically addressed?
- Assay standardization : Validate protocols using reference compounds (e.g., ATP for kinase assays) and replicate experiments (n ≥ 3).
- Solvent effects : Compare DMSO concentration (keep ≤1% v/v) to avoid false negatives .
- Data normalization : Use Z-factor scores to assess assay quality and exclude outliers .
Q. What experimental designs are recommended for evaluating environmental fate and ecotoxicity?
- OECD 307 guideline : Conduct soil degradation studies under aerobic conditions (20°C, 60% water-holding capacity) to measure half-life (t₁/₂).
- Aquatic toxicity : Use Daphnia magna acute immobilization tests (EC₅₀) and algal growth inhibition (OECD 201) .
- Bioaccumulation potential : Calculate bioconcentration factor (BCF) via octanol-water partitioning (logKow) .
Q. How can pharmacological testing be optimized to account for metabolic stability and metabolite identification?
- Liver microsome assays : Incubate with human hepatocytes (1 mg/mL protein, 37°C) and monitor parent compound depletion via LC-MS/MS.
- Metabolite profiling : Use high-resolution mass spectrometry (HRMS) with data-dependent acquisition (DDA) to identify phase I/II metabolites .
- CYP inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .
Methodological Notes
- Synthesis optimization : Prioritize anhydrous conditions (e.g., THF over DMF) to prevent hydrolysis of sulfonyl intermediates .
- Data interpretation : Cross-reference NMR assignments with computational models (e.g., DFT calculations for ¹³C chemical shifts) .
- Biological assays : Include counter-screens (e.g., hERG channel inhibition) to flag cardiovascular risks early .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
